molecular formula C11H10N2O3 B1392002 Ethyl 5-(5-pyrimidyl)-2-furoate CAS No. 1187163-42-3

Ethyl 5-(5-pyrimidyl)-2-furoate

Cat. No. B1392002
CAS RN: 1187163-42-3
M. Wt: 218.21 g/mol
InChI Key: RMBIEMXDXADZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidyl alkanols are a type of organic compound that includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . They are often used in the synthesis of various heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrimidyl alkanols can be achieved through various methods. One such method involves the use of oxovanadium catalysts . Another method involves the reaction of pyrimidin-5-yl-lithium with formate ester and ethyl cyanoformate .


Molecular Structure Analysis

The molecular structure of pyrimidyl alkanols involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Pyrimidyl alkanols can undergo various chemical reactions. For example, they can undergo an autocatalytic reaction to generate more of the alkanol when treated with diisopropylzinc and pyrimidine-5-carbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidyl alkanols can vary depending on their specific structure and the conditions under which they are studied .

Scientific Research Applications

Asymmetric Autocatalysis

“Ethyl 5-(5-pyrimidyl)-2-furoate” plays a crucial role in asymmetric autocatalysis, which is an efficient link between the origin of homochirality and highly enantioenriched compounds . In this process, the initial enantiomeric imbalance of the compound is enhanced, leading to the amplification of enantiomeric excess .

Origin of Biological Homochirality

The compound is involved in research related to the origin of biological homochirality . Biological homochirality refers to the phenomenon where essential components such as L-amino acids and D-sugars exhibit overwhelming one-handedness . The compound’s involvement in asymmetric autocatalysis helps in understanding this phenomenon .

Enantioselective Addition

The compound is used in enantioselective addition reactions . For instance, it is involved in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde . This reaction results in highly enantiomerically enriched 5-pyrimidyl alkanols .

Chiral Induction

“Ethyl 5-(5-pyrimidyl)-2-furoate” is used in chiral induction processes . In these processes, chiral crystals of achiral compounds mediate the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde . This results in almost enantiomerically pure 5-pyrimidyl alkanols .

Z,E Isomerization

The compound is involved in the study of Z,E isomerization about the C=N bond . This is a process where the spatial arrangement of atoms or groups in a molecule changes, leading to different isomers .

Retardation of Rotation

“Ethyl 5-(5-pyrimidyl)-2-furoate” is used in the study of retardation of rotation about the C-N bond . This involves investigating the factors that slow down the rotation about the C-N bond .

Mechanism of Action

Target of Action

Ethyl 5-(5-pyrimidyl)-2-furoate is a complex molecule that may interact with various targets in the body. It’s worth noting that pyrimidine derivatives, which are part of the compound’s structure, are known to play crucial roles in biological systems . For instance, they are involved in the synthesis of nucleic acids and certain coenzymes .

Mode of Action

It’s plausible that the compound interacts with its targets through the pyrimidine moiety, which is a common structural component in many bioactive molecules The compound might bind to its targets, leading to changes in their function or activity

Biochemical Pathways

For instance, thiamine, a vitamin essential for basic metabolism, is composed of a pyrimidine ring linked to a thiazolium ring . Therefore, the compound might potentially interfere with thiamine-dependent processes.

Result of Action

It’s known that pyrimidine derivatives can exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of Ethyl 5-(5-pyrimidyl)-2-furoate would depend on its precise mode of action and the cellular context.

Action Environment

The action, efficacy, and stability of Ethyl 5-(5-pyrimidyl)-2-furoate could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s action could potentially be influenced by the presence of chiral crystals .

Future Directions

Research into pyrimidyl alkanols and related compounds is ongoing, with potential applications in various fields such as the synthesis of new materials and the study of the origin of biological homochirality .

properties

IUPAC Name

ethyl 5-pyrimidin-5-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBIEMXDXADZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-pyrimidyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(5-pyrimidyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(5-pyrimidyl)-2-furoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(5-pyrimidyl)-2-furoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(5-pyrimidyl)-2-furoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(5-pyrimidyl)-2-furoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(5-pyrimidyl)-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.